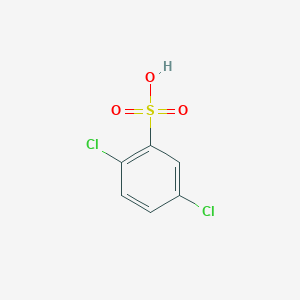

2,5-Dichlorobenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8755. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXZSGVZSSMCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058967 | |

| Record name | Benzenesulfonic acid, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-42-6 | |

| Record name | 2,5-Dichlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3518F21Z53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzenesulfonic Acid from 1,4-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2,5-dichlorobenzenesulfonic acid, a key intermediate in the pharmaceutical and chemical industries, through the electrophilic aromatic sulfonation of 1,4-dichlorobenzene. This guide details the reaction mechanism, experimental protocols, and key data points relevant to laboratory and pilot-scale synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various pharmaceutical compounds and specialty chemicals. Its synthesis from the readily available and cost-effective starting material, 1,4-dichlorobenzene, proceeds via an electrophilic aromatic substitution reaction. The introduction of the sulfonic acid group is achieved by reacting 1,4-dichlorobenzene with a potent sulfonating agent, typically fuming sulfuric acid (oleum) or sulfur trioxide. The directing effects of the chloro substituents on the aromatic ring predominantly favor the formation of the 2,5-disubstituted product.

Reaction Mechanism and Byproducts

The sulfonation of 1,4-dichlorobenzene is a classic example of electrophilic aromatic substitution. The electrophile, sulfur trioxide (SO₃), which is present in fuming sulfuric acid, attacks the electron-rich benzene ring. The chlorine atoms are ortho, para-directing deactivators. In the case of 1,4-dichlorobenzene, the incoming electrophile is directed to the positions ortho to the chlorine atoms, which are positions 2, 3, 5, and 6. Due to steric hindrance between the sulfonic acid group and the adjacent chlorine atom, substitution at the 2 and 5 positions is favored.

The reaction can also lead to the formation of isomeric byproducts, primarily 2,3-dichlorobenzenesulfonic acid, although the formation of this compound is generally the major pathway. Under harsh reaction conditions, further sulfonation can occur, leading to the formation of dichlorobenzenedisulfonic acid isomers. Another potential byproduct is the formation of a diaryl sulfone, though this is typically observed in less than 1 mole % with 1,4-dichlorobenzene as the substrate.[1][2]

Quantitative Data

The following tables summarize key quantitative data for the reactants and the primary product.

Table 1: Properties of 1,4-Dichlorobenzene

| Property | Value |

| Molecular Formula | C₆H₄Cl₂ |

| Molecular Weight | 147.00 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 53-55 °C |

| Boiling Point | 174 °C |

| Density | 1.248 g/cm³ |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₂O₃S |

| Molecular Weight | 227.06 g/mol [3] |

| Appearance | White crystalline solid |

| Melting Point | 92-95 °C |

| Solubility | Soluble in water |

Table 3: Typical Reaction Parameters and Yields

| Parameter | Value/Condition | Reference |

| Sulfonating Agent | Fuming Sulfuric Acid (20-30% SO₃) | [4][5] |

| Reaction Temperature | 80-200 °C | [4][5] |

| Reaction Time | 15-48 hours | [4][5] |

| Product Ratio (2,5- vs. 2,3-isomer) | ~91:9 | [4][5] |

| Overall Yield | ~73% | [4][5] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 1,4-dichlorobenzene. This protocol is adapted from established procedures for the sulfonation of halogenated aromatic compounds.[4][5]

Materials:

-

1,4-Dichlorobenzene

-

Fuming sulfuric acid (20-30% SO₃)

-

Deionized water

-

Ice

-

Barium carbonate (BaCO₃)

-

Strong acid ion-exchange resin (H⁺ form)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, charge 1,4-dichlorobenzene.

-

Addition of Sulfonating Agent: Carefully and slowly add fuming sulfuric acid (20-30% SO₃) to the reaction flask. The molar ratio of SO₃ to 1,4-dichlorobenzene should be approximately 2:1 to ensure complete reaction.[1][2]

-

Heating: Slowly heat the reaction mixture to 80°C and maintain this temperature for 1 hour. Then, increase the temperature to 150-200°C and continue heating for 15-24 hours. To prevent the loss of SO₃, the top of the condenser can be connected to a gas bubbler filled with silicone oil.[4][5]

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and deionized water. This should be done slowly and with constant stirring in a well-ventilated fume hood.

-

Neutralization and Precipitation: To the acidic aqueous solution, slowly add barium carbonate (BaCO₃) in small portions until the effervescence ceases and the pH is neutral. This will precipitate the excess sulfuric acid as barium sulfate (BaSO₄).

-

Filtration: Filter the mixture to remove the insoluble barium sulfate. The filtrate contains the water-soluble barium salt of this compound.

-

Ion Exchange: Pass the filtrate through a column packed with a strong acid ion-exchange resin in the H⁺ form. This will exchange the barium ions for protons, yielding an aqueous solution of this compound.

-

Isolation: Concentrate the aqueous solution by rotary evaporation to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as an isopropanol/water mixture.[4][5]

Visualizations

Reaction Pathway:

Caption: Electrophilic aromatic sulfonation of 1,4-dichlorobenzene.

Experimental Workflow:

Caption: Step-by-step experimental workflow for synthesis.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06283C [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dichlorobenzenesulfonic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Core Physicochemical Properties

This compound is a dichlorinated aromatic sulfonic acid. Its chemical structure and properties are of interest in various chemical synthesis applications.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂O₃S | [1][2] |

| Molecular Weight | 227.07 g/mol | [1][2] |

| CAS Number | 88-42-6 | [1] |

| Appearance | White to almost white powder or crystals | [1][3] |

| Melting Point | 97.0 to 101.0 °C | [1][3] |

| Density | 1.668 g/cm³ | [1] |

| pKa (Predicted) | -1.47 ± 0.30 | [1] |

| Solubility | Freely soluble in water; Almost transparent in Methanol | [1][3][4][5][6] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized standard procedures that are applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method, a standard technique for organic compounds.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[4]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube and packed down to a height of 2-3 mm.[3] The sample must be completely dry and in a fine powder form to ensure accurate results.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the last solid particle liquefies (final melting point) are recorded. This range is the melting range.[1] For a pure compound, this range is typically narrow.[4]

Solubility Determination

The solubility of this compound in various solvents can be determined through a standardized qualitative or quantitative procedure.

Qualitative Procedure:

-

Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.

-

Solvent Addition: A measured volume (e.g., 1 mL) of the solvent (e.g., water, methanol) is added to the test tube.[2][7]

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[2][7] The degree of dissolution is observed and recorded as soluble, partially soluble, or insoluble.[6] For acidic compounds like this compound, solubility tests in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) can also be performed to understand its acid-base properties.[2][7][8]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[9][10]

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A standard solution of this compound of known concentration is prepared in deionized water.

-

Titration Setup: The beaker containing the acid solution is placed on a stir plate, and the pH electrode is immersed in the solution.

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.[10]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11]

Synthesis Pathway

This compound is typically synthesized via the electrophilic aromatic sulfonation of 1,4-dichlorobenzene.

Synthesis of this compound

Reaction: Sulfonation of 1,4-dichlorobenzene.

Reagents:

General Procedure:

-

1,4-Dichlorobenzene is reacted with a sulfonating agent, such as fuming sulfuric acid (H₂SO₄·SO₃) or sulfur trioxide (SO₃).[12][13]

-

The reaction is an electrophilic aromatic substitution where the electrophile (SO₃ or protonated SO₃) attacks the benzene ring of 1,4-dichlorobenzene.[14]

-

The reaction mixture is typically heated to facilitate the reaction.[12]

-

Upon completion, the product is worked up, which may involve dilution with water and subsequent purification steps like recrystallization.

The following diagram illustrates the synthesis workflow.

References

- 1. store.astm.org [store.astm.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. thinksrs.com [thinksrs.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,5-Dichlorobenzenesulfonic Acid (CAS 88-42-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichlorobenzenesulfonic acid (CAS 88-42-6), a versatile chemical intermediate with applications in organic synthesis and as a precursor for pharmacologically active molecules. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and analysis, and its relevance in drug development, particularly in the context of aldose reductase and VEGFR-2 inhibition.

Chemical and Physical Properties

This compound is a dichlorinated aromatic sulfonic acid. Its key physical and chemical properties are summarized in the table below. The compound is typically available as a dihydrate.

| Property | Value | Source(s) |

| CAS Number | 88-42-6 | [1] |

| Molecular Formula | C₆H₄Cl₂O₃S | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 97.0 to 101.0 °C | |

| Density | 1.668 g/cm³ | |

| Solubility | Freely soluble in water. | |

| pKa | -1.47 ± 0.30 (Predicted) |

Spectroscopic Data

| Spectroscopy | Data Highlights | Source(s) |

| LC-MS | Precursor m/z: 224.9185 ([M-H]⁻) | [1] |

| ¹³C NMR | Spectra available from Eastman Organic Chemicals, Rochester, New York. | [1] |

Safety and Hazard Information

This compound is classified as a corrosive substance and requires careful handling.

| GHS Classification | Hazard Statements | Pictogram | Source(s) |

| Corrosive to metals (Category 1) | H290: May be corrosive to metals | Corrosive | [1] |

| Skin corrosion/irritation (Category 1C) | H314: Causes severe skin burns and eye damage | Corrosive | [1] |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage | Corrosive | [1] |

Precautionary Statements: P234, P260, P264, P280, P301+P330+P331, P302+P361+P353, P304+P340, P305+P351+P338, P310, P363, P390, P405, P406.[1]

Experimental Protocols

Synthesis of this compound by Sulfonation of 1,4-Dichlorobenzene

This protocol is a general method for the sulfonation of an aromatic compound and can be adapted for the synthesis of this compound.

Materials:

-

1,4-Dichlorobenzene

-

Fuming sulfuric acid (oleum) or chlorosulfonic acid

-

Ice

-

Water

-

Suitable solvent for recrystallization (e.g., water or an ethanol/water mixture)

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 1,4-dichlorobenzene.

-

Slowly add fuming sulfuric acid or chlorosulfonic acid to the reaction vessel while maintaining a controlled temperature, typically between 20-60°C. The reaction is exothermic and requires careful monitoring.

-

After the addition is complete, continue stirring the mixture at the designated temperature for several hours to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring to quench the reaction and precipitate the product.

-

Isolate the crude this compound by filtration.

-

Wash the crude product with cold water until the washings are neutral to remove any remaining acid.

-

Purify the product by recrystallization.

Purification by Recrystallization

This general procedure can be used to purify crude this compound.[2]

Materials:

-

Crude this compound

-

Deionized water (or a suitable solvent mixture like ethanol/water)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water (or the chosen solvent) to dissolve the solid completely. Avoid adding excess solvent to maximize the yield.

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of large, pure crystals.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Dry the purified crystals, for example, by drawing air through the Büchner funnel or in a desiccator.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Atlantis C18, 3 µm, 3.0 x 150 mm)[1]

Mobile Phase:

-

A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium phosphate buffer at a slightly acidic pH) is commonly used for the separation of aromatic acids. For MS compatibility, volatile buffers like ammonium formate or formic acid should be used.

General Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

-

Prepare the sample solution by dissolving the synthesized or purified product in the mobile phase.

-

Set the HPLC parameters, including the mobile phase gradient, flow rate (typically 0.5-1.0 mL/min), column temperature, and UV detection wavelength (aromatic compounds typically absorb around 254 nm).

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the compound by comparing the peak area of the sample with the peak area of the standard.

Role in Drug Development

This compound serves as a crucial starting material for the synthesis of its more reactive derivative, 2,5-dichlorobenzenesulfonyl chloride. This sulfonyl chloride is then utilized to create a variety of sulfonamide-based compounds with significant pharmacological activities, particularly as inhibitors of aldose reductase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of Aldose Reductase and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy.[3] Benzenesulfonamide derivatives have been identified as potent inhibitors of aldose reductase.[4][5] The mechanism of inhibition involves the interaction of the sulfonamide and carboxylate moieties with the active site of the enzyme.[4]

Below is a diagram illustrating the polyol pathway and the point of inhibition by aldose reductase inhibitors derived from this compound.

Caption: The Polyol Pathway and Aldose Reductase Inhibition.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6] Overactivation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as it promotes tumor growth and metastasis.[7] Sulfonamide-based compounds have emerged as a promising class of VEGFR-2 inhibitors.[8] These inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

The following diagram illustrates the VEGFR-2 signaling cascade and the mechanism of its inhibition.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis of Bioactive Sulfonamides

The general workflow for utilizing this compound in the synthesis of potential drug candidates is outlined below.

Caption: Synthesis Workflow for Bioactive Sulfonamides.

References

- 1. This compound | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A diverse series of substituted benzenesulfonamides as aldose reductase inhibitors with antioxidant activity: design, synthesis, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectral Analysis of 2,5-Dichlorobenzenesulfonic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for 2,5-Dichlorobenzenesulfonic acid (CAS No: 88-42-6), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the spectral properties and analytical methodologies related to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

1.1. ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.1 | d | H-6 |

| ~7.6 | dd | H-4 |

| ~7.5 | d | H-3 |

| 10-12 (broad s) | s | -SO₃H |

Disclaimer: The ¹H NMR data presented is predicted and should be confirmed by experimental analysis.

1.2. ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~145 | C-1 (C-SO₃H) |

| ~135 | C-2 (C-Cl) |

| ~133 | C-5 (C-Cl) |

| ~132 | C-6 |

| ~131 | C-4 |

| ~129 | C-3 |

Disclaimer: The ¹³C NMR data is based on general principles and requires experimental verification.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of aromatic sulfonic acids is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may influence the chemical shift of the acidic proton.

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to reference the chemical shifts to 0 ppm.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans and a longer relaxation delay are typically required due to the low natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.1. IR Spectral Data

The following table lists the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~2900 (very broad) | Broad, Strong | O-H stretch (hydrogen-bonded) of the sulfonic acid |

| 1600-1450 | Medium to Weak | Aromatic C=C stretching |

| 1250-1120 | Strong | Asymmetric SO₂ stretch |

| 1080-1010 | Strong | Symmetric SO₂ stretch |

| ~1030 | Medium | S-O stretch |

| 850-750 | Strong | C-H out-of-plane bending |

| ~700 | Strong | C-Cl stretch |

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty ATR crystal should be recorded.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern provides valuable information about the molecular structure.

3.1. Mass Spectrometry Data

Publicly available mass spectrometry data for this compound includes both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[1]

GC-MS Data

| m/z | Relative Intensity | Assignment |

| 226 | High | [M]⁺ (for C₆H₄³⁵Cl₂O₃S) |

| 228 | High | [M+2]⁺ (isotope peak for one ³⁷Cl) |

| 230 | Medium | [M+4]⁺ (isotope peak for two ³⁷Cl) |

| 162 | High | [M - SO₂]⁺ |

| 145 | Medium | [M - SO₃H]⁺ |

LC-MS Data (Negative Ion Mode)

| m/z | Relative Intensity | Assignment |

| 224.9185 | High | [M-H]⁻ |

3.2. Experimental Protocol for Mass Spectrometry

3.2.1. GC-MS

-

Sample Preparation: The sample is typically derivatized (e.g., esterified) to increase its volatility for gas chromatography.

-

Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to elute the components.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

3.2.2. LC-MS

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile or methanol).

-

Chromatographic Separation: Inject the sample into a liquid chromatograph. Separation is achieved on a suitable column (e.g., a C18 column) using a gradient or isocratic elution with an appropriate mobile phase.

-

Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common technique for this type of compound, and it can be run in either positive or negative ion mode.

-

Mass Analysis and Detection: Similar to GC-MS, the ions are separated by a mass analyzer and detected to produce a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for spectral analysis of this compound.

References

An In-depth Technical Guide to 2,5-Dichlorobenzenesulfonic Acid: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichlorobenzenesulfonic acid, a key chemical intermediate in the synthesis of various pharmaceuticals and other industrial compounds. This document details its molecular structure, chemical formula, and physicochemical properties. A detailed experimental protocol for its synthesis via the sulfonation of 1,4-dichlorobenzene is provided. Furthermore, this guide explores the biological significance of its derivatives, particularly as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical target in cancer therapy.

Molecular Structure and Formula

This compound is an organochlorine compound with the chemical formula C₆H₄Cl₂O₃S.[1][2] Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a sulfonic acid group at position 1.

IUPAC Name: this compound[2] CAS Number: 88-42-6[1][2] Molecular Weight: 227.06 g/mol [2]

The presence of the electron-withdrawing chlorine atoms and the strongly acidic sulfonic acid group significantly influences the reactivity and properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₃S | [1][2] |

| Molecular Weight | 227.07 g/mol | [3][4] |

| Melting Point | 97.0 to 101.0 °C | [3][4] |

| Density | 1.668 g/cm³ | [3][4] |

| pKa | -1.47 ± 0.30 (Predicted) | [3][4] |

| Solubility | Freely soluble in water. Almost transparent in Methanol. | [3][5] |

| Appearance | White to almost white powder or crystals. | [6][7] |

Experimental Protocols

Synthesis of this compound via Sulfonation of 1,4-Dichlorobenzene

This protocol describes the synthesis of this compound by the sulfonation of 1,4-dichlorobenzene using oleum (fuming sulfuric acid).[5]

Materials:

-

1,4-Dichlorobenzene

-

Fuming sulfuric acid (Oleum, 20-30% SO₃)

-

Ice

-

Water

-

Barium carbonate (BaCO₃) or Calcium hydroxide (Ca(OH)₂)

-

Cation exchange resin (acid form)

Procedure:

-

Sulfonation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, carefully add 1,4-dichlorobenzene to fuming sulfuric acid. The mixture is then slowly heated. The reaction temperature and time are critical parameters that need to be optimized to favor the formation of the desired 2,5-isomer. A study suggests heating the mixture for an extended period at an elevated temperature (e.g., 200°C for 48 hours) can yield a mixture of sulfonated products.

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice with constant stirring to quench the reaction.

-

Neutralization and Purification: The resulting acidic solution contains the product along with excess sulfuric acid. To purify, the solution is treated with an oxide, hydroxide, or carbonate of a metal whose sulfonate is water-soluble but whose sulfate is insoluble, such as barium carbonate or calcium hydroxide. This precipitates the excess sulfuric acid as insoluble barium or calcium sulfate, which can be removed by filtration.

-

Ion Exchange: The filtrate, containing the metal salt of this compound, is then passed through a cation exchange resin in the acid form. This removes the metal ions and yields a purified aqueous solution of this compound.

-

Isolation: The water can be removed under reduced pressure to obtain the solid this compound, which may be further purified by recrystallization.

Biological Significance and Signaling Pathways

While this compound itself is primarily a chemical intermediate, its derivatives have shown significant biological activity. Notably, sulfonamide derivatives incorporating the 2,5-dichlorobenzenesulfonyl moiety have been investigated for their antibacterial properties.

Furthermore, benzoxazole benzenesulfonamide analogs derived from 2,5-Dichlorobenzenesulfonyl chloride have demonstrated potent anticancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling pathways crucial for angiogenesis (the formation of new blood vessels), which is a hallmark of cancer.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival. Inhibition of VEGFR-2 by compounds derived from this compound can block these signaling events, thereby inhibiting angiogenesis and tumor growth.

Caption: VEGFR-2 signaling pathway and its inhibition.

Synthetic Workflow for Biologically Active Derivatives

The synthesis of biologically active sulfonamides from this compound typically involves its conversion to the more reactive 2,5-Dichlorobenzenesulfonyl chloride, which then readily reacts with various amines to form the corresponding sulfonamides.

Caption: Synthesis workflow for sulfonamide derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis from readily available starting materials and the biological activity of its derivatives, particularly in the context of cancer drug development through the inhibition of the VEGFR-2 signaling pathway, highlight its importance in both industrial and medicinal chemistry. This guide provides foundational knowledge for researchers and professionals working with this compound and its derivatives, facilitating further exploration and application.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. assaygenie.com [assaygenie.com]

- 4. scilit.com [scilit.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,5-Dichlorobenzenesulfonic Acid

This guide provides comprehensive safety data and handling procedures for 2,5-Dichlorobenzenesulfonic acid, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various industrial applications, including the synthesis of dyes and pharmaceuticals.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Benzenesulfonic acid, 2,5-dichloro- |

| CAS Number | 88-42-6 |

| Molecular Formula | C₆H₄Cl₂O₃S |

| Molecular Weight | 227.06 g/mol [1] |

| Appearance | White to almost white powder or crystals |

| Melting Point | 97.0 to 101.0 °C |

| Solubility | Soluble in water |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals[1] |

| Skin corrosion/irritation | Category 1C | H314: Causes severe skin burns and eye damage[1] |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[1] |

Hazard Pictograms:

GHS Pictogram for Corrosive Hazards.

Toxicological Information

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

| Aspect | Recommendation |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a face shield. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

| Storage | Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area away from incompatible materials. Keep locked up. |

| Incompatible Materials | Strong oxidizing agents. |

Emergency Procedures

A clear and practiced emergency plan is essential when working with corrosive chemicals.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Thermal decomposition can produce toxic fumes of sulfur oxides and hydrogen chloride. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate: Immediately evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so. Dike the spill with inert material (e.g., sand, earth).

-

Neutralize/Absorb: For small spills, cautiously neutralize with a suitable agent like sodium bicarbonate. Absorb the neutralized spill with an inert absorbent material.

-

Collect and Dispose: Collect the absorbed material into a suitable container for disposal.

-

Clean: Clean the spill area thoroughly with water.

The following diagram illustrates the workflow for handling a chemical spill.

References

Thermal Stability and Decomposition of 2,5-Dichlorobenzenesulfonic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the thermal stability and decomposition of 2,5-Dichlorobenzenesulfonic acid. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document leverages data from related aromatic sulfonic acids to infer potential thermal behavior and decomposition pathways.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for understanding the compound's behavior under thermal stress.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₃S | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Data not available for the anhydrous form. The dihydrate is a solid at room temperature. | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water. |

Thermal Stability and Decomposition Analysis

Aromatic sulfonic acids are known to decompose at elevated temperatures. The decomposition temperature can be influenced by the nature and position of substituents on the aromatic ring. For instance, a study on the use of various aromatic sulfonic acids as catalysts in polymerization reactions indicated that their 5% weight loss temperatures (Td,5%) determined by TGA ranged from approximately 100 °C to over 200 °C.[3] Specifically, 2,5-dimethyl-, 2,4-dimethyl-, and 4-methyl-benzenesulfonic acids showed a Td,5% around 150 °C.[3] It is plausible that this compound would exhibit thermal decomposition within a similar temperature range.

The sulfonic acid group is the primary site of thermal decomposition. The initial step is often desulfonation, where the sulfonic acid group is eliminated as sulfur trioxide (SO₃) or sulfur dioxide (SO₂) and water. This process can be followed by the decomposition of the aromatic ring at higher temperatures.

Potential Decomposition Products

The thermal decomposition of benzenesulfonic acids can lead to the formation of several products. The exact composition of the decomposition products will depend on the temperature, atmosphere (inert or oxidative), and the presence of other substances. Based on the general chemistry of benzenesulfonic acids, the following decomposition products could be anticipated for this compound:

| Potential Decomposition Product | Chemical Formula | Physical State (at STP) |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | Solid |

| Sulfur Trioxide | SO₃ | Liquid |

| Sulfur Dioxide | SO₂ | Gas |

| Water | H₂O | Liquid |

| Hydrochloric Acid | HCl | Gas |

| Carbon Oxides (CO, CO₂) | CO, CO₂ | Gas |

| Chlorinated Biphenyls (byproduct) | (C₆HₓClᵧ)₂ | Solid/Liquid |

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is unavailable, the following are generalized protocols for performing TGA and DSC analyses, which are standard techniques for evaluating thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The TGA thermogram, a plot of mass versus temperature, is generated. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in a controlled atmosphere at a constant rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The DSC thermogram will show endothermic peaks for events like melting and exothermic peaks for events like decomposition.

Visualizations

Hypothetical Decomposition Pathway

The following diagram illustrates a plausible decomposition pathway for this compound under thermal stress, based on the general behavior of aromatic sulfonic acids.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical workflow for characterizing the thermal stability of a compound like this compound is depicted below.

Caption: Standard experimental workflow for thermal stability analysis.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, an understanding of its potential behavior can be inferred from the analysis of related aromatic sulfonic acids. It is anticipated that the compound undergoes desulfonation at elevated temperatures, likely in the range of 150-250 °C, followed by further decomposition of the aromatic ring at higher temperatures. The primary decomposition products are expected to include 1,4-dichlorobenzene, sulfur oxides, and water. For definitive data, experimental determination using TGA and DSC is recommended.

References

An In-depth Technical Guide to the Sulfonation of 1,4-Dichlorobenzene for the Synthesis of 2,5-Dichlorobenzenesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dichlorobenzenesulfonic acid via the electrophilic aromatic sulfonation of 1,4-dichlorobenzene. It details the underlying reaction mechanism, presents relevant quantitative data, outlines a representative experimental protocol, and visualizes key processes. The information is curated for professionals in chemical research and drug development who require a deep understanding of this specific organic transformation.

Introduction

This compound is a significant chemical intermediate used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Its production is typically achieved through the sulfonation of 1,4-dichlorobenzene, a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] This process involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. Understanding the intricacies of the reaction mechanism, kinetics, and experimental parameters is crucial for optimizing yield, purity, and process safety.

The Core Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of 1,4-dichlorobenzene is an electrophilic aromatic substitution reaction. The overall transformation involves the replacement of a hydrogen atom on the benzene ring with a sulfonic acid group.

3.1 The Electrophile: Sulfur Trioxide (SO₃)

The key electrophile in this reaction is sulfur trioxide (SO₃).[4][5] When using fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid, the active sulfonating agent can also be pyrosulfuric acid (H₂S₂O₇).[6] The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms.[7][8]

3.2 Step-by-Step Mechanism

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Electrophilic Attack: The π-electron system of the 1,4-dichlorobenzene ring acts as a nucleophile and attacks the electrophilic sulfur atom of the SO₃ molecule. This breaks the aromaticity of the ring and forms a sigma complex.

-

Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the carbon atom bearing the new C-S bond.[5] This step restores the aromaticity of the ring, leading to the formation of the 2,5-dichlorobenzenesulfonate anion, which is then protonated to yield the final product.

The chlorine atoms on the benzene ring are deactivating yet ortho-, para-directing. In 1,4-dichlorobenzene, all available positions (2, 3, 5, and 6) are ortho to a chlorine atom. The substitution occurs at one of these positions, typically the 2-position, to yield this compound.

3.3 Kinetics and Mechanistic Nuances

Kinetic studies on the sulfonation of p-dichlorobenzene with sulfur trioxide in nitromethane have shown the reaction to be first-order with respect to the substrate and second-order with respect to sulfur trioxide.[9][10] This suggests a more complex mechanism than the simple one-step attack, possibly involving a second molecule of SO₃ in the rate-limiting step.[11] It has been proposed that the reaction proceeds via 1-arenonium-1-sulfonate and 1-arenonium-1-pyrosulfonate as reactive intermediates, with the formation of the latter being the rate-limiting step.[9][10] Notably, the sulfonation of p-dichlorobenzene proceeds without a primary kinetic isotope effect, indicating that the C-H bond cleavage is not the rate-determining step.[9][10]

Caption: Electrophilic Aromatic Substitution Mechanism.

Quantitative Data

The following table summarizes key quantitative data related to the sulfonation of chlorobenzenes.

| Parameter | Value | Reactant & Conditions | Source |

| Reaction Order | First order in substrate, second order in SO₃ | p-Dichlorobenzene with SO₃ in nitromethane | [9][10] |

| Stoichiometry | 2 moles of SO₃ consumed per mole of substrate | p-Dichlorobenzene with SO₃ in nitromethane | [9][10] |

| Kinetic Isotope Effect (kH/kD) | No primary kinetic isotope effect observed | p-Dichlorobenzene | [9][10] |

| Product Yield | 73.1% | 1,4-Dichlorobenzene with fuming sulfuric acid | [3][12] |

| Isomer Distribution | 91% 1,4-sulfonated (this compound)9% 1,3-sulfonated | 1,4-Dichlorobenzene | [3][12] |

| Byproducts | Undetectably small amounts of diaryl sulfone | p-Dichlorobenzene | [9][10] |

Experimental Protocols

The synthesis of this compound is typically performed by heating 1,4-dichlorobenzene with a strong sulfonating agent. The following is a representative, generalized protocol synthesized from literature procedures.[3][12]

5.1 Materials and Reagents

-

1,4-Dichlorobenzene (reactant)

-

Fuming sulfuric acid (20-30% SO₃, sulfonating agent)

-

Barium carbonate (BaCO₃, for neutralization)

-

Deionized water

-

Ion-exchange resin (e.g., Na-form)

5.2 Procedure

-

Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, charge 1,4-dichlorobenzene.

-

Addition of Sulfonating Agent: Slowly and cautiously add fuming sulfuric acid to the reaction flask. The reaction is exothermic and should be controlled.

-

Heating: Heat the reaction mixture. A typical protocol involves heating to 80°C for an initial period (e.g., 1 hour) followed by a longer period at a higher temperature (e.g., 200°C for 24-48 hours).[3]

-

Work-up and Neutralization: After cooling, the excess sulfuric acid is quantitatively removed by neutralization. This can be achieved by carefully adding the reaction mixture to water and then treating it with barium carbonate. The excess acid precipitates as insoluble barium sulfate (BaSO₄).

-

Filtration: Filter the mixture to remove the precipitated BaSO₄. The filtrate contains the water-soluble barium salt of the sulfonated product.

-

Ion Exchange: Pass the filtrate through an ion-exchange resin to convert the barium salt to the desired salt form (e.g., sodium or the free acid) and remove any remaining inorganic ions.

-

Isolation: The final product can be isolated from the aqueous solution, for example, by recrystallization.

Caption: Generalized Experimental Workflow for Sulfonation.

Conclusion

The sulfonation of 1,4-dichlorobenzene is a robust and well-studied method for producing this compound. The reaction proceeds via a complex electrophilic aromatic substitution mechanism where the kinetics suggest the involvement of two molecules of the sulfonating agent, SO₃. While the reaction provides a good yield of the desired product, careful control of reaction conditions is necessary to manage the exothermic nature of the process and optimize the isomeric purity. The purification protocol involving neutralization and ion exchange is effective for isolating a high-purity final product. This guide provides the foundational knowledge required for the successful application and study of this important chemical transformation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 88-42-6 [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent | Scilit [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03500K [pubs.rsc.org]

- 12. A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06283C [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 2,5-Dichlorobenzenesulfonic Acid as a Catalyst in Esterification

A Review of Catalytic Applications and Generalized Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide researchers with a foundational understanding of how a substituted benzenesulfonic acid could be employed in esterification, drawing parallels from well-documented analogues. The provided protocols are generalized and should be considered as a starting point for optimization in specific research applications.

Introduction to Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2]

Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and various sulfonic acids like p-toluenesulfonic acid.[2][3] Substituted benzenesulfonic acids are often favored due to their solid nature, which can simplify handling and work-up procedures compared to mineral acids.[1]

Predicted Catalytic Activity of 2,5-Dichlorobenzenesulfonic Acid

While direct experimental data is lacking, the catalytic activity of this compound in esterification can be inferred from the electronic effects of its substituents. The two chlorine atoms are electron-withdrawing groups, which would increase the acidity of the sulfonic acid group compared to unsubstituted benzenesulfonic acid. This enhanced acidity could potentially lead to higher catalytic activity. However, steric hindrance from the ortho-chloro substituent might also play a role in the interaction with bulky substrates.

A comparative study of various substituted benzenesulfonic acids in the esterification of acetic acid with n-propanol demonstrated that the nature and position of the substituent influence the catalytic performance.[4] For instance, the catalytic activities of p-phenolsulfonic acid and p-toluenesulfonic acid were found to be comparable to that of sulfuric acid.[1]

Generalized Experimental Protocols

The following protocols are based on standard procedures for Fischer esterification using other solid acid catalysts and should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid

This protocol describes a general method for the esterification of a generic carboxylic acid with an alcohol using a substituted benzenesulfonic acid as the catalyst.

Materials:

-

Carboxylic Acid (e.g., Benzoic Acid)

-

Alcohol (e.g., Ethanol, large excess to serve as solvent)

-

This compound (Catalyst)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying agent)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Organic Solvent for Extraction (e.g., Diethyl Ether or Ethyl Acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq).

-

Add a large excess of the alcohol (e.g., 10-20 eq), which will also serve as the solvent.

-

Add a catalytic amount of this compound (e.g., 1-5 mol%).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in an organic solvent for extraction (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by distillation or column chromatography on silica gel if necessary.

Data Presentation

As no specific quantitative data for esterification reactions catalyzed by this compound is available in the literature, a comparative data table cannot be constructed. Researchers are encouraged to generate their own data by screening various reaction parameters such as catalyst loading, temperature, and reaction time to optimize the yield for their specific substrates.

For comparison, the table below summarizes the catalytic activity of various benzenesulfonic acid derivatives in the esterification of acetic acid with n-propanol, as reported in a comparative study.[4]

| Catalyst | Yield of n-propyl acetate (%) at 60 min |

| Sulfuric Acid (SA) | ~65% |

| p-Phenolsulfonic Acid (PPSA) | ~60% |

| p-Toluenesulfonic Acid (PTSA) | ~60% |

Table 1: Comparative Catalytic Activity of Different Acid Catalysts in Esterification.[4]

Visualizations

The following diagrams illustrate the general workflow of an acid-catalyzed esterification and the logical relationship of the factors influencing the catalytic efficiency.

Caption: General workflow for an esterification reaction catalyzed by this compound.

Caption: Logical relationship of the potential advantages of using this compound as a catalyst.

Conclusion

While this compound is a commercially available compound, its application as a catalyst in esterification reactions is not well-documented in scientific literature. The provided generalized protocols, based on the established methodologies for similar sulfonic acid catalysts, offer a starting point for researchers interested in exploring its catalytic potential. Further experimental investigation is required to determine its efficacy, optimal reaction conditions, and substrate scope. The electron-withdrawing nature of the chloro substituents suggests it may be a highly active catalyst, making it a potentially valuable tool for organic synthesis.

References

Application Notes and Protocols: 2,5-Dichlorobenzenesulfonic Acid as an Intermediate in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2,5-dichlorobenzenesulfonic acid as a key intermediate in the synthesis of azo dyes. Detailed experimental protocols for the conversion of this compound into a diazo component and its subsequent use in the formation of azo dyes are provided.

Introduction

This compound is a versatile chemical intermediate that, while not directly used as a diazo component, serves as a precursor for the synthesis of aminobenzenesulfonic acids. These amino derivatives are crucial in the production of a wide range of azo dyes. The presence of the sulfonic acid group imparts water solubility to the final dye molecule, which is a desirable characteristic for many dyeing applications. The chloro substituents can influence the final color of the dye and its lightfastness.

The general pathway for utilizing this compound in dye synthesis involves two key stages:

-

Amination: Conversion of this compound to an amino-substituted derivative, such as 4-amino-2,5-dichlorobenzenesulfonic acid.

-

Azo Dye Synthesis: The resulting aminobenzenesulfonic acid is then used in the classical two-step diazotization and azo coupling reactions to produce the final dye.

Synthesis Pathway Overview

The logical workflow for the synthesis of azo dyes starting from this compound is depicted below. This involves the initial conversion to an amino derivative, followed by the core azo dye formation steps.

Caption: Workflow for Azo Dye Synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,5-dichlorobenzenesulfonic Acid

While direct amination of this compound is possible via methods like high-pressure ammoniation[1], a more common laboratory and industrial synthesis route starts with 2,5-dichloroaniline followed by sulfonation.[2]

Materials:

-

2,5-Dichloroaniline

-

Oleum (65%)

-

Anhydrous sulfuric acid

-

Sodium chloride

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling system, carefully add 2,5-dichloroaniline to anhydrous sulfuric acid.

-

Slowly add 65% oleum to the mixture while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction to proceed until sulfonation is complete. Reaction progress can be monitored by techniques such as HPLC.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.

-

The product, 4-amino-2,5-dichlorobenzenesulfonic acid, is then salted out by the addition of sodium chloride.

-

The precipitated product is collected by filtration, washed with a saturated sodium chloride solution, and dried.

-

The crude product can be further purified by recrystallization from water.

Protocol 2: General Synthesis of an Azo Dye from 4-Amino-2,5-dichlorobenzenesulfonic Acid

This protocol describes the diazotization of 4-amino-2,5-dichlorobenzenesulfonic acid and its subsequent coupling with a suitable coupling agent (e.g., 2-naphthol) to form an azo dye.

Materials:

-

4-Amino-2,5-dichlorobenzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

-

Sodium chloride

Step A: Diazotization of 4-Amino-2,5-dichlorobenzenesulfonic Acid

-

Dissolve a specific molar equivalent of 4-amino-2,5-dichlorobenzenesulfonic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution to the cooled solution of the amine with constant stirring, ensuring the temperature remains below 5 °C.

-

The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid). The resulting diazonium salt solution should be kept cold and used promptly.

Step B: Azo Coupling

-

In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step A to the cold solution of the coupling agent with vigorous stirring.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Isolate the dye by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol to facilitate drying.

-

The crude dye can be purified by recrystallization.

Data Presentation

The following table summarizes the key reactants and their properties for the synthesis of an exemplary azo dye starting from 2,5-dichloroaniline.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Starting Material |

| 4-Amino-2,5-dichlorobenzenesulfonic acid | C₆H₅Cl₂NO₃S | 242.08 | Diazo Component |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| 2-Naphthol | C₁₀H₈O | 144.17 | Coupling Agent |

Visualization of the Reaction Mechanism

The core of the azo dye synthesis is the electrophilic aromatic substitution reaction between the diazonium salt and the activated aromatic ring of the coupling agent.

References

Application of 2,5-Dichlorobenzenesulfonic Acid in Pharmaceutical Synthesis: A Detailed Overview for Researchers

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzenesulfonic acid is a versatile chemical intermediate whose applications in pharmaceutical synthesis are primarily realized through its more reactive derivative, 2,5-dichlorobenzenesulfonyl chloride. This sulfonyl chloride serves as a key building block for the synthesis of a variety of sulfonamide derivatives. The presence of the dichloro-substituted phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability of the final drug candidates. Research has shown that sulfonamides derived from 2,5-dichlorobenzenesulfonyl chloride exhibit significant biological activities, positioning them as promising scaffolds in drug discovery. The main therapeutic areas of interest for these compounds include the management of diabetic complications through the inhibition of aldose reductase and the potential modulation of insulin secretion.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of 2,5-dichlorobenzenesulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 2,5-dichlorobenzenesulfonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide bonds. This reaction is the cornerstone of its utility in medicinal chemistry.

Aldose Reductase Inhibitors for Diabetic Complications

A significant application of 2,5-dichlorobenzenesulfonamides is in the development of aldose reductase inhibitors. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions. This overactivity leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in various tissues, and contributing to long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, the conversion of glucose to sorbitol is reduced, thereby mitigating the pathological effects of the polyol pathway. The 2,5-dichlorophenyl moiety of the sulfonamide can interact with the active site of the aldose reductase enzyme, contributing to the inhibitory activity.

Potential Insulin Secretagogues

Derivatives of 2,5-dichlorobenzenesulfonamide have also been investigated for their potential to stimulate insulin secretion from pancreatic β-cells. The mechanism of action is thought to involve the modulation of P2Y receptors, specifically the P2Y1 receptor, on the surface of β-cells. Activation of these G-protein coupled receptors can trigger downstream signaling cascades that lead to an increase in intracellular calcium levels, a key event in the exocytosis of insulin-containing granules. While research in this area is ongoing, the 2,5-dichlorobenzenesulfonamide scaffold provides a basis for the design of novel insulin secretagogues for the treatment of type 2 diabetes.

Data Presentation: Synthesis of N-Substituted-2,5-dichlorobenzenesulfonamides

The following table summarizes the synthesis of a series of N-substituted-2,5-dichlorobenzenesulfonamides from the reaction of 2,5-dichlorobenzenesulfonyl chloride with various primary and secondary amines. The yields reported are indicative of the general efficiency of this synthetic transformation.